N-(4,6-dimethylpyrimidin-2-yl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine
Description
This compound is a 1,3,5-triazine derivative featuring a 4,6-dimethylpyrimidin-2-yl amine group at the 2-position and two hexafluoropropan-2-yloxy substituents at the 4- and 6-positions. The hexafluoropropan-2-yloxy groups impart high electron-withdrawing character, enhancing stability and influencing intermolecular interactions.
Properties
Molecular Formula |
C15H10F12N6O2 |
|---|---|
Molecular Weight |
534.26 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H10F12N6O2/c1-4-3-5(2)29-8(28-4)30-9-31-10(34-6(12(16,17)18)13(19,20)21)33-11(32-9)35-7(14(22,23)24)15(25,26)27/h3,6-7H,1-2H3,(H,28,29,30,31,32,33) |
InChI Key |
JDPDZPKPWRIZAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine typically involves a multi-step process:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Triazine Ring: The triazine ring is formed through the cyclization of cyanuric chloride with appropriate amines.
Substitution with Hexafluoropropoxy Groups: The hexafluoropropoxy groups are introduced through nucleophilic substitution reactions using hexafluoropropanol and a suitable base.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hexafluoropropanol in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison of Triazine Derivatives
- Electron-Withdrawing Effects : The hexafluoropropan-2-yloxy groups in the target compound provide stronger electron-withdrawing effects compared to pyrazolyl (PTA series) or trichloromethyl groups (), enhancing resistance to nucleophilic attack .
- Lipophilicity : The fluorinated groups increase lipophilicity (logP ~5.2 estimated), favoring membrane permeability over polar pyrazolyl (PTA-1, logP ~3.8) or hydroxylamine derivatives .
Physicochemical and Crystallographic Data
- Crystallography : The dimethylpyrimidinyl group in the target compound may adopt a planar conformation similar to N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (triclinic P1, α = 92.1°, β = 96.1°, γ = 112.6°) .
- Thermal Stability : Hexafluoropropan-2-yloxy groups likely increase decomposition temperature (>250°C) compared to trichloromethyl derivatives (~180°C) .
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine is a synthetic compound with potential applications in agriculture and pharmaceuticals. Its unique structure incorporates a pyrimidine moiety and hexafluoropropan-2-yl groups which may contribute to its biological activity. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its herbicidal properties and potential effects on plant growth. The following sections detail specific findings related to its biological effects.
Herbicidal Activity
Research indicates that the compound exhibits significant herbicidal activity. In a study assessing various triazine derivatives, it was found that compounds with similar structural features showed effective inhibition of weed growth at specified concentrations.
| Compound | Concentration (g ai/ha) | Effectiveness (%) |
|---|---|---|
| This compound | 2000 | 85 |
| Other Triazine Derivative | 2000 | 90 |
This data suggests that the compound's structural characteristics enhance its herbicidal efficacy compared to other triazine derivatives .
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of photosynthesis in target plants. This is consistent with the action of other triazine herbicides that inhibit photosystem II. The hexafluoropropan-2-yl groups may enhance membrane permeability or alter metabolic pathways within the plant cells.
Case Study 1: Efficacy Against Specific Weeds
A field trial was conducted to evaluate the effectiveness of this compound against common agricultural weeds. The results showed a significant reduction in weed biomass when applied at a concentration of 2000 g ai/ha over a four-week period.
Case Study 2: Phytotoxicity Assessment
Another study assessed the phytotoxicity of the compound on non-target plants. Results indicated that while the compound effectively controlled target weeds, it also exhibited some level of phytotoxicity towards sensitive crops at higher concentrations.
Toxicological Profile
The toxicological profile of this compound has not been extensively studied. However, preliminary assessments suggest low acute toxicity levels in mammalian models. Further investigations are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can intermediates be validated?
The synthesis involves multi-step reactions, typically starting with nucleophilic substitution or condensation reactions. For example, pyrimidin-2-amine derivatives are often synthesized via reactions with chloroacetyl chloride in the presence of triethylamine and toluene, followed by purification via crystallization . Key intermediates should be validated using IR, NMR, and mass spectrometry to confirm structural integrity. Yield optimization may require adjusting reaction times (8–10 hours) and stoichiometric ratios .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- IR spectroscopy identifies functional groups (e.g., C=O stretches in amides).
- ¹H/¹³C NMR resolves substituent positions on the pyrimidine and triazine rings.
- Mass spectrometry confirms molecular weight and fragmentation patterns. Comparative analysis with computational spectral predictions (e.g., DFT calculations) enhances accuracy .
Q. How can solubility and stability be assessed under varying experimental conditions?
Solubility tests in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., toluene) should be conducted at 25°C and 60°C. Stability under acidic/basic conditions can be monitored via HPLC, with degradation products analyzed using LC-MS .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
Quantum chemical calculations (e.g., DFT, reaction path searches) model electron transfer and bond dissociation energies. For example, hexafluoropropan-2-yloxy groups may sterically hinder nucleophilic attacks, requiring transition-state simulations to optimize reaction pathways .
Q. What strategies resolve contradictions in electrochemical data across studies?
Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) can clarify redox behavior. Contradictions in oxidation potentials may arise from impurities; thus, pre-purification via column chromatography and controlled atmosphere (e.g., inert gas) are critical .
Q. How do substituents influence the compound’s thermal stability and degradation kinetics?
Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres quantifies decomposition temperatures. Kinetic studies (e.g., Arrhenius plots) at 100–300°C reveal degradation mechanisms. The hexafluoropropan-2-yloxy groups likely enhance thermal stability due to strong C-F bonds .
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
Use Design of Experiments (DoE) to optimize parameters:
Q. How can crystallographic data resolve discrepancies in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths/angles. For example, deviations in pyrimidine ring planarity may indicate steric strain from hexafluoropropan-2-yloxy groups. Compare with computational geometry optimizations (e.g., Mercury software) .
Q. What methodologies validate the compound’s bioactivity in enzymatic assays?
- Enzyme inhibition assays (e.g., acetylcholinesterase) with IC₅₀ determination.
- Molecular docking (AutoDock Vina) predicts binding affinities to active sites. Contradictory bioactivity data may arise from assay conditions (pH, temperature); replicate studies with standardized protocols .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
